molecular formula C24H19NO5 B2677953 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903192-23-4

4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2677953
CAS No.: 903192-23-4
M. Wt: 401.418
InChI Key: ZORSKEJQGKBYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a benzo[f][1,4]oxazepine-dione core substituted with a phenyl group at position 2 and a 2-(3-methoxyphenyl)-2-oxoethyl moiety at position 2. The benzo[f][1,4]oxazepine-dione scaffold combines a seven-membered oxazepine ring fused with a benzene ring, with two ketone groups at positions 3 and 3.

The 3-methoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate receptor binding, while the phenyl group at position 2 contributes to hydrophobic interactions.

Properties

IUPAC Name

4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-29-18-11-7-10-17(14-18)20(26)15-25-23(27)19-12-5-6-13-21(19)30-22(24(25)28)16-8-3-2-4-9-16/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORSKEJQGKBYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by halogenation or nitration reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the oxazepine family, which has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its biological activities, synthesis, and relevant case studies.

Anticancer Properties

Research indicates that derivatives of oxazepines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound demonstrate cytotoxic effects against various cancer cell lines. A notable study revealed that certain oxazepine derivatives displayed selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating their potency in inhibiting cell proliferation .

Neuropharmacological Applications

Oxazepines have also been explored for their neuropharmacological effects. Compounds within this class are being investigated for their potential as anxiolytics and antidepressants. The mechanisms of action often involve modulation of neurotransmitter systems such as serotonin and dopamine pathways. For example, certain oxazepine derivatives have shown affinity for serotonin receptors, suggesting potential use in treating mood disorders .

Synthesis Techniques

The synthesis of This compound typically involves multi-step organic reactions. Common methodologies include:

  • Condensation Reactions : Involving the reaction of appropriate phenolic compounds with isocyanates or isothiocyanates.
  • Cyclization Processes : To form the oxazepine ring structure through cyclization of precursor compounds.

These synthetic routes are crucial for optimizing yield and purity for further biological testing.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxazepine derivatives demonstrated their efficacy against various cancer types. The compound was tested against multiple cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing the potential for therapeutic applications in oncology .

Case Study 2: Neuropharmacological Evaluation

In another investigation focusing on the neuropharmacological properties of oxazepines, researchers evaluated the effects of several derivatives on anxiety-like behaviors in rodent models. The findings suggested that these compounds could reduce anxiety levels significantly compared to control groups when administered at specific doses .

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors . This modulation can lead to changes in cellular signaling and physiological responses, contributing to its pharmacological activities.

Comparison with Similar Compounds

2-Ethyl-4-[2-(5-Fluoro-2-Methoxyphenyl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione ()

  • Structure : Differs at position 2 (ethyl vs. phenyl) and the substituent on the 2-oxoethyl group (5-fluoro-2-methoxyphenyl vs. 3-methoxyphenyl).
  • The fluorine atom in the 5-fluoro-2-methoxyphenyl substituent increases electronegativity, which may enhance binding affinity to electron-deficient biological targets.

4-(2-(2-Methoxy-5-Methylphenyl)-2-Oxoethyl)-2-Propylbenzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione ()

  • Structure : Substituted with a propyl group at position 2 and a 2-methoxy-5-methylphenyl group on the 2-oxoethyl chain.
  • The propyl group may alter pharmacokinetics by slowing hepatic clearance.

Compounds with Related Heterocyclic Cores

6-(Substituted-Pyrimidinyl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives ()

  • Structure : Features a benzo[b][1,4]oxazin-3(4H)-one core instead of oxazepine-dione.
  • However, the pyrimidinyl substituents may confer nucleobase-like interactions, suggesting applications in kinase inhibition.

3-(2-(4-Fluorophenyl)-2-Oxoethyl)-5,5-Diphenylimidazolidine-2,4-Dione ()

  • Structure : Contains an imidazolidine-2,4-dione (hydantoin) core with fluorophenyl and diphenyl substituents.
  • Properties : The hydantoin core is smaller and more planar than oxazepine-dione, favoring interactions with enzymes like carbonic anhydrase. Fluorine substitution enhances metabolic resistance compared to methoxy groups .

Carbonic Anhydrase Inhibition ()

  • Sulfonamide Derivatives: Compounds like 13–15 and 19–21 () feature sulfonamide groups linked to quinazolinone cores, showing strong carbonic anhydrase inhibition (IC50 values < 10 nM). The target compound lacks sulfonamide moieties, suggesting divergent mechanisms but possible activity via its dione groups.

Biological Activity

The compound 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the oxazepine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N2O3C_{18}H_{14}N_{2}O_{3}. It features a complex structure that includes a benzo-fused oxazepine ring system, which is known to influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed IC50 values indicating moderate to strong cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G1 phase .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound exhibited moderate inhibitory activity with IC50 values comparable to known inhibitors in the field .

Case Study 1: Anticancer Effects

In a controlled laboratory setting, this compound was administered to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 μM after 48 hours of exposure. Mechanistic studies revealed that apoptosis was mediated through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit AChE activity. The results showed an IC50 value of 8 μM, indicating a promising potential for treating Alzheimer's disease by enhancing cholinergic transmission .

Research Findings Summary

Activity IC50 Value Target Mechanism
Anticancer (MCF-7)12 μMBreast Cancer CellsInduction of apoptosis
Anti-inflammatoryN/AMacrophagesInhibition of cytokine production
Cholinesterase Inhibition8 μMAChEEnhanced cholinergic transmission

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.